5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid
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Overview
Description
5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid is used for chemical probe synthesis . This trifunctional building block contains a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle .
Molecular Structure Analysis
The molecular formula of this compound is C21H20O5 . Its molecular weight is 352.38 .Chemical Reactions Analysis
When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .Scientific Research Applications
Synthesis and Polymerization
A study presented a strategy for the synthesis of α,α′‐heterobifunctionalized poly (ε‐caprolactones) and poly (methyl methacrylate)s containing clickable aldehyde and allyloxy functional groups using an initiator approach. This approach utilized derivatives starting from commercially available compounds similar to the one of interest, indicating the potential for "5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid" in the synthesis of well-defined polymers with specific functionalities, which could have applications in materials science and engineering (Sane et al., 2013).
Molecular Probes and Assays
In another study, a compound was prepared for use as a chromogenic amino acid in selective HIV-protease assays. This compound's synthesis, similar in complexity to "this compound," demonstrates the potential of such molecules to serve as key components in the development of biological assays and probes that could aid in the detection and study of specific enzyme activities (Badalassi et al., 2002).
Enhancing Reactivity in Organic Synthesis
A study on the benzoylation, cyclization, and epimerization of diols highlighted the utility of benzoic acid derivatives in facilitating stereoselective reactions. This research suggests that compounds like "this compound" could be explored for their reactivity and potential as intermediates in the synthesis of complex molecules with precise stereochemistry, offering valuable tools for organic synthesis (Mitsunobu et al., 1976).
Mechanism of Action
Target of Action
It is designed to be a trifunctional building block for chemical probe synthesis . This suggests that it can be tailored to interact with a variety of biological targets depending on the ligand or pharmacophore it is appended to.
Mode of Action
The compound contains a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target . This suggests that the compound can form a covalent bond with its target upon exposure to UV light, potentially leading to changes in the target’s function.
Result of Action
The molecular and cellular effects of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid’s action would depend on the specific biological target and the nature of the covalent modification induced by UV light. The compound’s alkyne tag also suggests potential for downstream applications, possibly including the attachment of reporter groups or other entities for tracking or manipulating the target .
Properties
IUPAC Name |
5-[4-(4-prop-2-ynoxybenzoyl)phenoxy]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-2-14-25-18-10-6-16(7-11-18)21(24)17-8-12-19(13-9-17)26-15-4-3-5-20(22)23/h1,6-13H,3-5,14-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDBYWSDYKTIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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